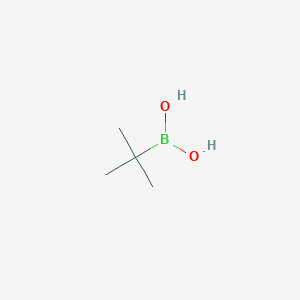
Tert-butylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylboronic Acid is a boronic acid derivative with the molecular formula C4H11BO2 . It is a valuable building block in organic synthesis . It has been used in the preparation of tetracyclines and tetracycline derivatives .
Synthesis Analysis
Tert-butylboronic Acid can be synthesized from pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . A novel protocol to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters and di-tert-butyl dicarbonate has also been successfully achieved .
Molecular Structure Analysis
The molecular weight of Tert-butylboronic Acid is 101.94 g/mol . The InChI code is 1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 . The exact mass is 102.0852098 g/mol .
Chemical Reactions Analysis
Tert-butylboronic Acid has been used in various chemical reactions. For instance, it has been used in the catalytic protodeboronation of pinacol boronic esters . It has also been involved in photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species .
Physical And Chemical Properties Analysis
Tert-butylboronic Acid has a molecular weight of 101.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 102.0852098 g/mol . It has a rotatable bond count of 1 . The topological polar surface area is 40.5 Ų .
Aplicaciones Científicas De Investigación
Organic Synthesis and Protodeboronation
Tert-butylboronic acid (TBBA) is a valuable building block in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation has received less attention. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This breakthrough enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Notably, TBBA has been applied in the synthesis of complex molecules like (−)-Δ8-THC and cholesterol.
Mecanismo De Acción
Target of Action
Tert-butylboronic Acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of Tert-butylboronic Acid in this reaction are the palladium (II) complexes .
Mode of Action
In the Suzuki-Miyaura coupling reaction, Tert-butylboronic Acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The biochemical pathway primarily affected by Tert-butylboronic Acid is the Suzuki-Miyaura coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound (like Tert-butylboronic Acid) with a halide under the action of a palladium catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butylboronic Acid.
Result of Action
The result of Tert-butylboronic Acid’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its high efficiency and selectivity .
Action Environment
The action of Tert-butylboronic Acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and efficiency of the reaction can be influenced by the choice of base, the solvent, and the temperature .
Safety and Hazards
Tert-butylboronic Acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing . Ingestion should be avoided and immediate medical assistance should be sought if swallowed . It should be used only under a chemical fume hood .
Direcciones Futuras
The coupling with tert-butylboronic acid remains challenging, thus presenting a direction for future development . The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . There is a growing interest in these compounds, mainly boronic acids, after the discovery of the drug bortezomib .
Propiedades
IUPAC Name |
tert-butylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPXKVBGUSCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butylboronic Acid | |
CAS RN |
86253-12-5 |
Source


|
| Record name | tert-butylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

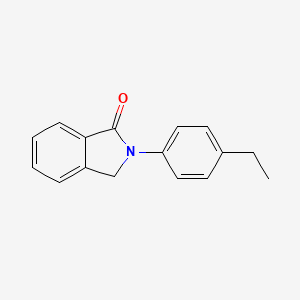
![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2911858.png)
![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)

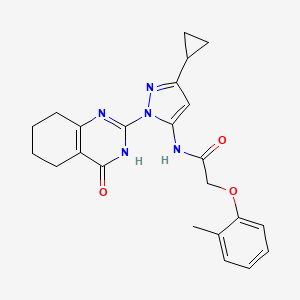
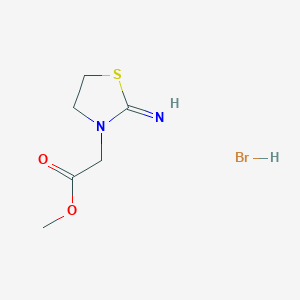
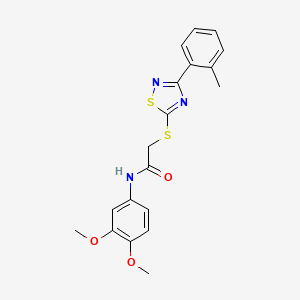

![(E)-2-(3-(4-bromophenyl)acryloyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2911874.png)
![2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2911875.png)
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2911876.png)
